molecular formula C11H17Cl2N3O B1405221 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820686-49-4

3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No. B1405221
M. Wt: 278.18 g/mol
InChI Key: ZZJKIPBIZYXDRQ-UHFFFAOYSA-N
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Description

Pyrimidine is a basic structure in many important biomolecules like DNA and RNA bases, amino acids, and vitamins . It’s also present in many clinically used drugs including methotrexate and risperidone . Pyrimidine derivatives have diverse biological activities including antioxidant and anticancer activities . The 8-azabicyclo[3.2.1]octane scaffold is a nitrogen-containing heterocycle with significant potential in the field of drug discovery .


Synthesis Analysis

The synthesis of pyrimidine derivatives can be performed via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . As for the 8-azabicyclo[3.2.1]octane scaffold, it can be prepared via gold(i)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement .


Molecular Structure Analysis

The molecular structure of pyrimidine is a six-membered ring with two nitrogen atoms . The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure with one nitrogen atom .


Chemical Reactions Analysis

Pyrimidine derivatives have been studied for their antioxidant and anti-inflammatory potential . They exhibit moderate antioxidant activity in the DPPH assay which may be related to their bulkiness .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the 8-azabicyclo[3.2.1]octane scaffold has a molecular formula of CH and an average mass of 110.197 Da .

Scientific Research Applications

  • Drug Discovery

    • The 2-Azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest due to its synthetic and pharmacological potential .
    • This core has been applied as a key synthetic intermediate in several total syntheses .
    • The major product 2-aza-bicyclo[3.2.1]octane was obtained via a 6-endo-type reaction .
  • Synthesis of Diterpenoids

    • A highly efficient strategy for the construction of a bridged oxa-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeleton has been reported .
    • This structure is found in rhamnofolane, tigliane, and daphnane diterpenoids, which display a broad range of biological activities .
    • The substituents and/or stereochemistries on C-4, C-6, C-7, and C-10 fully match those in the rhamnofolane, tigliane, and daphnane diterpenoids .
  • Explosive Materials

    • A series of bicyclo[3.2.1]octane derivatives were designed and investigated based on DFT calculations .
    • The relationship between the structures and the properties were discussed in detail .
    • The results show that the density and detonation properties always increase with the number of nitro groups and aza nitrogen atoms .
  • Pharmaceutical Research

    • The 2-Azabicyclo[3.2.1]octane system is found in a variety of products of natural and synthetic origin .
    • Due to their known bioactive properties, N-based compounds are particularly interesting from a pharmaceutical point of view .
    • Interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier .
  • Organic Chemistry

    • The 2-Azabicyclo[3.2.1]octane system has been applied as a key synthetic intermediate in several total syntheses .
    • The major product 2-aza-bicyclo[3.2.1]octane was obtained via a 6-endo-type reaction .
  • Medicinal Chemistry

    • Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
  • Pharmaceutical Research

    • The 2-Azabicyclo[3.2.1]octane system is found in a variety of products of natural and synthetic origin .
    • Due to their known bioactive properties, N-based compounds are particularly interesting from a pharmaceutical point of view .
    • Interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
  • Organic Chemistry

    • The 2-Azabicyclo[3.2.1]octane system has been applied as a key synthetic intermediate in several total syntheses .
    • The major product 2-aza-bicyclo[3.2.1]octane was obtained via a 6-endo-type reaction .
  • Medicinal Chemistry

    • Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Future Directions

Pyrimidine derivatives and the 8-azabicyclo[3.2.1]octane scaffold are considered privileged scaffolds in drug discovery for the treatment of various diseases . Future research may focus on designing and synthesizing new compounds based on these scaffolds to discover new selective, effective, and safe therapeutic agents .

properties

IUPAC Name

3-pyrimidin-2-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-4-12-11(13-5-1)15-10-6-8-2-3-9(7-10)14-8;;/h1,4-5,8-10,14H,2-3,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJKIPBIZYXDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC3=NC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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